Benzo(p)hexaphene
Description
Researchers utilize this compound in environmental chemistry studies to understand the behavior, fate, and detection of complex PAHs. It also serves as a valuable standard in analytical method development, particularly in chromatography and mass spectrometry. Additionally, its properties are investigated in materials science for the development of organic electronic components.
This product is supplied as a high-purity compound to ensure consistency and reliability in experimental results. Researchers are responsible for handling this material in accordance with their institution's laboratory safety protocols.
Structure
2D Structure
Properties
CAS No. |
222-81-1 |
|---|---|
Molecular Formula |
C30H18 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
heptacyclo[16.12.0.03,16.04,13.06,11.020,29.022,27]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene |
InChI |
InChI=1S/C30H18/c1-2-7-21-13-26-16-28-18-30-24(14-27(28)15-25(26)12-20(21)6-1)10-9-23-11-19-5-3-4-8-22(19)17-29(23)30/h1-18H |
InChI Key |
YACDAOUEFLHFNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=CC5=CC6=CC7=CC=CC=C7C=C6C=C5C=C43 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation and Cyclization
Friedel-Crafts chemistry remains a cornerstone for constructing polycyclic frameworks. In the context of Benzo(p)hexaphene, this method involves the cyclization of 1,2-dinaphthylketone derivatives using Lewis acids such as aluminum chloride ($$ \text{AlCl}3 $$) in the presence of sodium chloride ($$ \text{NaCl} $$). The reaction proceeds via electrophilic aromatic substitution, where $$ \text{AlCl}3 $$ activates carbonyl groups, facilitating intramolecular cyclization. For example, 9,10-dibenzoanthrone (a key intermediate) is synthesized through this route, yielding pale yellow crystals with a melting point of 198.2–199.3°C. The process is notable for its simplicity but requires rigorous purification to isolate the target compound from oligomeric byproducts.
Acid-Catalyzed Cyclodehydration
Cyclodehydration reactions employing protic acids or polyphosphoric acid ($$ \text{PPA} $$) have been explored for PAH synthesis. While direct evidence for this compound is limited in the literature, analogous systems like dibenzo[a,o]dinaphtho[3,2,1-cd;1,2,3-lm]perylene demonstrate the viability of this approach. The method typically involves heating precursors at elevated temperatures (150–200°C) to drive dehydration and ring closure. However, side reactions such as over-cyclization or oxidation necessitate careful optimization of reaction time and acid concentration.
Transition Metal-Catalyzed Coupling Reactions
Sonogashira Cross-Coupling
Modern synthetic strategies leverage transition metal catalysts to assemble PAH frameworks with atomic precision. The Sonogashira reaction, which couples aryl halides with terminal alkynes, has been adapted for this compound precursors. For instance, dibrominated pentaphene derivatives undergo selective coupling with alkynylated benzene units in the presence of palladium ($$ \text{Pd} $$) and copper ($$ \text{Cu} $$) catalysts. This method benefits from high regioselectivity, enabling the stepwise construction of the hexagonal core. Reaction conditions typically involve tetrahydrofuran ($$ \text{THF} $$) as a solvent and temperatures ranging from 0°C to room temperature.
Yamamoto Cyclotrimerization
Yamamoto-type cyclotrimerization, utilizing nickel(0) catalysts such as $$ \text{Ni(COD)}_2 $$ (COD = 1,5-cyclooctadiene), offers a streamlined route to starphene-like architectures. When applied to dibrominated acene precursors, this method facilitates the formation of three-fold symmetric intermediates that can be further functionalized into this compound. Key advantages include high yields (>50%) and compatibility with bulky substituents, which mitigate π-π stacking during crystallization.
Zirconium-Mediated Cyclization
Zirconocene complexes, such as $$ \text{Cp}2\text{Zr(pyr)(Me}3\text{SiC≡CSiMe}3) $$, enable the synthesis of zirconacycles that serve as masked PAH precursors. These intermediates undergo stoichiometric reactions with tetrayne compounds to form fused rings via oxidative homocoupling. For example, heating zirconacycles at 105°C for 18 hours in benzene-$$ d6 $$ achieves ~45% conversion to the target product, albeit with competing side reactions from intermolecular alkynyl cycloadditions.
Large-Scale Synthesis and Process Optimization
Scalability of Precursor Synthesis
Industrial production of this compound demands scalable precursor synthesis. Recent advances demonstrate that phenanthrene and pentaphene building blocks can be prepared in batches of 30–100 grams using modified Sonogashira protocols. Large-scale reactors equipped with temperature and pressure controls ensure consistent yields while minimizing byproduct formation.
Purification Techniques
Chromatographic methods, particularly column chromatography using silica gel and ethyl acetate/hexane eluents, are critical for isolating this compound from reaction mixtures. Industrial processes may incorporate automated flash chromatography or recrystallization from ethanol to achieve >95% purity.
Mechanistic Insights and Reaction Pathways
Oxidative Homocoupling Dynamics
Zirconium-mediated reactions proceed through oxidative homocoupling, where higher-order cuprates (e.g., $$ \text{CuCN} $$) promote electron transfer to benzoquinone, driving cyclization. Kinetic studies reveal that elevated temperatures (90–115°C) favor intramolecular pathways over oligomerization, though side reactions remain a challenge.
Comparative Analysis of Methodologies
| Method | Yield (%) | Temperature (°C) | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts | 30–50 | 150–200 | Low cost, simple setup | Low selectivity, extensive purification |
| Sonogashira Coupling | 60–75 | 0–25 | High regioselectivity | Sensitivity to moisture, costly catalysts |
| Yamamoto Cyclotrimerization | >50 | 25–100 | Scalability, symmetric product formation | Requires dibrominated precursors |
| Zirconium-Mediated | 45 | 90–115 | Tunable intermediates | Side reactions, stoichiometric reagents |
Chemical Reactions Analysis
Types of Reactions
Benzo(p)hexaphene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound, often resulting in the formation of quinones and other oxygenated derivatives.
Reduction: The reduction process typically involves the addition of hydrogen atoms, leading to the formation of partially hydrogenated derivatives.
Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are usually carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium (Pd) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxygenated, hydrogenated, and substituted derivatives of this compound.
Scientific Research Applications
Benzo(p)hexaphene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research on this compound helps in understanding its interactions with biological molecules, such as DNA and proteins.
Medicine: Studies are conducted to explore its potential as a therapeutic agent or its role in drug metabolism.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells .
Mechanism of Action
The mechanism of action of Benzo(p)hexaphene involves its interaction with molecular targets, such as enzymes and receptors. It can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress, DNA damage, and modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Homologs
Benzo(p)hexaphene belongs to a family of hexaphene derivatives, which differ in the arrangement of fused rings. Key structural analogs include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 115747-76-7 | C₃₀H₁₈ | 378.47 | Six fused benzene rings with "p" positional isomerism |
| Benzo[a]hexaphene | 115747-79-0 | C₃₀H₁₈ | 378.47 | Linear arrangement of fused rings ("a" position) |
| Phenanthro[1,2-a]naphthacene | 115747-63-2 | C₃₀H₁₈ | 378.47 | Angular fusion of phenanthrene and naphthacene |
| Phenanthro[9,10-b]chrysene | 80277-95-8 | C₃₀H₁₈ | 378.47 | Chrysene core with phenanthrene substituents |
Key Observations :
- All listed compounds share the same molecular formula (C₃₀H₁₈ ) but differ in ring connectivity, leading to distinct physicochemical properties and environmental fates .
- This compound and Benzo[a]hexaphene are positional isomers, where the "p" vs. "a" notation reflects the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for PAHs .
Physicochemical Properties
While direct data on this compound is sparse, extrapolations from analogous PAHs suggest:
- Solubility : Likely low water solubility (<0.1 mg/L) due to high hydrophobicity, similar to Benzo[a]pyrene (B[a]P, solubility ~0.003 mg/L) .
- Adsorption Behavior : Strong affinity for soil organic matter (SOM), with bioavailability decreasing over time due to aging and diffusion into soil micropores . For example, B[a]P's bioavailability in soil drops by 64% after 56 days in single-dose treatments .
- Fluorescence Properties : Benzo[vwx]hexaphene (a related isomer) exhibits solvent-dependent fluorescence, with emission intensity ratios varying systematically with solvent polarity . This suggests this compound may also serve as a probe in environmental monitoring.
Environmental and Toxicological Profiles
Bioaccumulation and Toxicity in Soil Organisms
- Bioavailability : PAHs like B[a]P show reduced bioavailability in multi-dose soil treatments compared to single-dose applications. For instance, earthworm (Eisenia fetida) uptake of B[a]P decreases by 45% in multi-dose treatments due to stronger SOM binding . Similar trends are expected for this compound.
- Enzymatic Effects : B[a]P exposure suppresses superoxide dismutase (SOD) and peroxidase (POD) activities in earthworms, with multi-dose treatments causing greater enzyme inhibition (32% vs. 45% reduction in SOD activity) . These enzymes are biomarkers for oxidative stress, suggesting this compound may elicit comparable toxic responses.
Comparative Toxicity Table
| Compound | Earthworm B[a]P Uptake (µg/g) | SOD Activity Reduction (%) | POD Activity Reduction (%) |
|---|---|---|---|
| B[a]P (Single Dose) | 12.3 ± 1.5 | 32 | 28 |
| B[a]P (Multi Dose) | 6.8 ± 0.9 | 45 | 37 |
| This compound | Data Not Available | Inferred Similar Trends | Inferred Similar Trends |
Source :
Q & A
Q. How is Benzo[a]hexaphene structurally characterized, and what key physicochemical properties define its behavior in experimental settings?
Benzo[a]hexaphene (C₁₈H₂₂) is a polycyclic aromatic hydrocarbon with a length-to-breadth (L/B) ratio of 1.626, indicating a planar molecular structure conducive to π-π stacking interactions. Its molecular weight (MW 378) and structural parameters, such as bond angles and ring fusion patterns, are critical for predicting solubility and reactivity in organic solvents . Researchers should prioritize X-ray crystallography or computational modeling (e.g., DFT) to confirm stereochemical details, as structural deviations can significantly alter toxicological profiles .
Q. What standardized protocols exist for synthesizing Benzo[a]hexaphene derivatives for mechanistic studies?
Synthesis of PAHs like Benzo[a]hexaphene often employs Pd-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr). For example, SNAr reactions with sodium 2,2-dicyanoethylamide in DMF at 80°C yield functionalized derivatives (e.g., brominated intermediates), which are essential for studying structure-activity relationships . Purification via column chromatography with non-polar solvents (hexane/ethyl acetate) is recommended to isolate high-purity fractions .
Advanced Research Questions
Q. What methodologies are recommended for detecting and quantifying Benzo[a]hexaphene in complex environmental matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal for trace-level detection. Prior extraction using methylene chloride or cyclohexane improves recovery rates from particulate matter, as demonstrated in PAH analyses . Calibration against deuterated internal standards (e.g., d₁₂-Benzo[a]pyrene) minimizes matrix effects . For field applications, immunoassays targeting PAH epoxide adducts offer rapid screening but require validation against chromatographic methods .
Q. How can researchers reconcile contradictory data on Benzo[a]hexaphene’s mutagenicity across in vitro and in vivo models?
Discrepancies often arise from metabolic activation differences. For instance, hepatic CYP1A1 enzymes convert PAHs like Benzo[a]pyrene to reactive diol epoxides (e.g., BPDE), which bind DNA . However, tissue-specific metabolism (e.g., in germ cells) may alter mutagenic outcomes, as shown in spermatogenic cell studies . To resolve contradictions, use isotopic labeling to track metabolite distribution and employ comet assays or transgenic rodent models (e.g., MutaMouse) to quantify mutation frequencies .
Q. What experimental designs are critical for assessing the carcinogenic potential of Benzo[a]hexaphene?
Follow the U.S. EPA’s Integrated Risk Information System (IRIS) framework:
- Dose-response studies : Administer via oral gavage or inhalation to mimic environmental exposure routes.
- Endpoint selection : Measure DNA adducts (via ³²P-postlabeling), tumor incidence, and preneoplastic lesions (e.g., hepatic foci).
- Comparative toxicogenomics : Use RNA-seq to identify oncogenic pathways (e.g., p53 modulation) shared with structurally related PAHs . Include control groups exposed to co-pollutants (e.g., particulate matter) to evaluate synergistic effects .
Q. How can researchers optimize computational models to predict Benzo[a]hexaphene’s environmental persistence and bioaccumulation?
Apply quantitative structure-activity relationship (QSAR) models parameterized with octanol-water partition coefficients (log Kow) and biodegradation data from analogous PAHs. Evidence suggests that higher L/B ratios correlate with longer environmental half-lives due to reduced microbial degradation . Validate predictions using microcosm studies with soil or aquatic systems spiked with ¹⁴C-labeled Benzo[a]hexaphene .
Methodological Guidance for Data Interpretation
Q. What strategies mitigate bias in literature reviews of Benzo[a]hexaphene’s toxicological data?
Adopt systematic review protocols from ATSDR’s Toxicological Profile for Benzene, including:
- Database searches : Use PubMed, TOXCENTER, and NTRL with MeSH terms (e.g., "PAHs/metabolism") and CAS-number filters .
- Weight-of-evidence analysis : Classify studies by OECD Good Laboratory Practice (GLP) compliance and sample size .
- Sensitivity analysis : Exclude studies with incomplete exposure documentation or non-quantitative endpoints .
Q. How should researchers address gaps in mechanistic data for Benzo[a]hexaphene’s endocrine-disrupting effects?
Use the PICO framework to formulate hypotheses:
- Population : In vitro models (e.g., H295R steroidogenesis assay).
- Intervention : Low-dose, chronic exposure (0.1–10 μM).
- Comparison : Positive controls (e.g., Bisphenol A).
- Outcome : LC-MS quantification of cortisol/estradiol levels . Pair this with high-throughput screening (HTS) to identify receptor-binding affinities (e.g., ERα, AR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
